molecular formula C13H16ClN3O4 B2427187 Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate CAS No. 1987286-96-3

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B2427187
CAS No.: 1987286-96-3
M. Wt: 313.74
InChI Key: NBNSTNMBEWVKRL-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl ester group, a chloro group, and a nitro group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the pyridine ring.

    Piperidine Ring Formation: The formation of the piperidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by the substitution of the chloro group with various nucleophiles.

Scientific Research Applications

Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The piperidine ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(5-nitropyridin-2-yl)piperidine-4-carboxylate
  • Ethyl 1-(6-amino-5-nitropyridin-2-yl)piperidine-4-carboxylate
  • Ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate

Uniqueness

This compound is unique due to the presence of both a chloro and a nitro group on the pyridine ring This combination of functional groups provides distinct reactivity patterns and potential for diverse chemical transformations

Properties

IUPAC Name

ethyl 1-(6-chloro-5-nitropyridin-2-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O4/c1-2-21-13(18)9-5-7-16(8-6-9)11-4-3-10(17(19)20)12(14)15-11/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNSTNMBEWVKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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